2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one
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Overview
Description
2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one is a complex organic compound belonging to the class of dibenzoxazepines These compounds are characterized by a fused ring system containing both benzene and oxazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one typically involves the following steps:
N-Arylation Reaction: The process begins with the N-arylation of 2-aminophenol using 2-halogenated benzoic or phenylacetic acids.
Intramolecular Lactonization or Acylation: The resulting N-arylated intermediate undergoes chemo- and regio-selective intramolecular lactonization or acylation to form the desired dibenzoxazepine structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazepine ring can be reduced to form a more saturated ring system.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated ring systems.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-10(11H)-one: Similar structure but with different substitution patterns.
Acridones: Another class of benzo-fused N-heterocycles with distinct properties.
Quinazolinimines: Compounds with a similar ring system but different functional groups.
Uniqueness
2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-hydroxy-6,6-dimethylbenzo[c][1,5]benzoxazepin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-15(2)11-7-9(17)3-5-12(11)16-13-6-4-10(18)8-14(13)19-15/h3-8,17H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDPOGJOTLBQSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)O)N=C3C=CC(=O)C=C3O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576268 |
Source
|
Record name | 8-Hydroxy-11,11-dimethyldibenzo[b,e][1,4]oxazepin-2(11H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30576268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134123-83-4 |
Source
|
Record name | 8-Hydroxy-11,11-dimethyldibenzo[b,e][1,4]oxazepin-2(11H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30576268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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